molecular formula C21H23F3N2O B3002030 N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1797023-93-8

N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B3002030
CAS No.: 1797023-93-8
M. Wt: 376.423
InChI Key: MJOXTUKZZVHTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic compound that belongs to the class of amides It features a pyrrolidine ring, a phenyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-phenylpyrrolidine: A simpler analog with a phenyl group attached to the pyrrolidine ring.

    N-(trifluoromethyl)phenylpropanamide: A related compound with a trifluoromethyl-substituted phenyl group but lacking the pyrrolidine ring.

Uniqueness

N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its structural features, including the pyrrolidine ring, phenyl group, and trifluoromethyl-substituted phenyl group. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O/c22-21(23,24)17-11-8-16(9-12-17)10-13-20(27)25-15-19-7-4-14-26(19)18-5-2-1-3-6-18/h1-3,5-6,8-9,11-12,19H,4,7,10,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOXTUKZZVHTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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